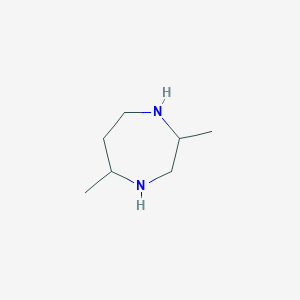

2,5-Dimethyl-1,4-diazepane

Description

Properties

Molecular Formula |

C7H16N2 |

|---|---|

Molecular Weight |

128.22 g/mol |

IUPAC Name |

2,5-dimethyl-1,4-diazepane |

InChI |

InChI=1S/C7H16N2/c1-6-3-4-8-7(2)5-9-6/h6-9H,3-5H2,1-2H3 |

InChI Key |

SNWRXYHBFWBLGR-UHFFFAOYSA-N |

Canonical SMILES |

CC1CCNC(CN1)C |

Origin of Product |

United States |

Preparation Methods

Reductive Amination and Cyclization Approaches

One of the prominent synthetic routes to diazepane derivatives, including this compound, involves reductive amination of appropriate amino acid derivatives followed by cyclization. This method has been demonstrated in the synthesis of trisubstituted 1,4-diazepine rings, which are structurally related to 1,4-diazepanes.

- The linear precursors are typically prepared by reductive alkylation of amino acid esters or amides with aldehydes or keto derivatives.

- Subsequent acetylation and acidolytic deprotection steps free the amine and carboxyl termini.

- Cyclization to form the diazepane ring is achieved via lactam formation using coupling agents such as diphenylphosphorazidate or 1-hydroxy-7-azabenzotriazolyl-N,N,N',N'-tetramethyluronium hexafluorophosphate (HATU).

- This approach allows for the introduction of substituents at positions 2 and 5 and can be adapted to produce various chiralities and side chains.

Ammonolysis and Catalyzed Pressure Reactions

A method for preparing 2,5-dimethyl derivatives related to diazepane involves ammonolysis under pressure with catalysts such as N-bromosuccinimide (NBS) at elevated temperatures (110–140 °C). This method, though yielding high purity products, suffers from long reaction times and expensive raw materials, limiting its industrial applicability.

Amphoteric Diamination Strategy

Recent advances have introduced an amphoteric diamination strategy to synthesize 1,4-diazepane rings efficiently.

- This strategy couples 1,4-diamine derivatives with electron-deficient allenes.

- The reaction proceeds smoothly under mild conditions, producing 1,4-diazepane derivatives in modest to good yields.

- For substrates with all-carbon quaternary centers, the use of N-chlorosuccinimide (NCS) and potassium iodide (KI) at 60 °C is preferred.

- The method is versatile and can be extended to synthesize larger ring systems such as 1,4-diazocanes.

Acylation and Reductive Amination of 1,4-Diazepane

Another synthetic route involves functionalizing commercially available 1-benzyl-1,4-diazepane through acylation followed by reductive amination.

- Initial acylation with aroyl chlorides yields acylated intermediates.

- Removal of protecting groups (e.g., Boc) with trifluoroacetic acid (TFA) generates intermediates ready for N-alkylation.

- Reductive amination with aromatic aldehydes and sodium cyanoborohydride (NaCNBH3) furnishes the final substituted diazepane derivatives.

- This method allows for the preparation of various substituted this compound derivatives with good purity and yields.

Mannich Condensation Followed by Cyclization

The classical Mannich condensation approach has been used to prepare diazepane precursors.

- Double Mannich condensation of ketones (e.g., ethyl methyl ketone), aldehydes (e.g., 4-chlorobenzaldehyde), and ammonium acetate yields piperidin-4-one derivatives.

- Subsequent transformations convert these intermediates into diazepane derivatives.

- Recrystallization from methanol provides pure compounds suitable for structural studies.

Comparative Data Table of Preparation Methods

Chemical Reactions Analysis

Types of Reactions: 2,5-Dimethyl-1,4-diazepane can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding diketones or other oxidized derivatives.

Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride (LiAlH4) to yield amine derivatives.

Substitution: Nucleophilic substitution reactions can occur at the nitrogen atoms, where alkyl or acyl groups can be introduced using reagents like alkyl halides or acyl chlorides.

Common Reagents and Conditions:

Oxidation: KMnO4 in an aqueous or acidic medium.

Reduction: LiAlH4 in anhydrous ether or tetrahydrofuran (THF).

Substitution: Alkyl halides or acyl chlorides in the presence of a base like triethylamine (TEA).

Major Products:

Oxidation: Diketones or carboxylic acids.

Reduction: Amine derivatives.

Substitution: N-alkyl or N-acyl diazepanes.

Scientific Research Applications

2,5-Dimethyl-1,4-diazepane has several applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds and as a ligand in coordination chemistry.

Biology: Investigated for its potential as a scaffold for designing biologically active molecules, including enzyme inhibitors and receptor modulators.

Medicine: Explored for its potential therapeutic properties, such as anticonvulsant and anxiolytic activities.

Industry: Utilized in the development of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 2,5-Dimethyl-1,4-diazepane involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to active sites or allosteric sites, modulating the activity of the target protein. This interaction can lead to various biological effects, depending on the nature of the target and the context of the interaction.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

1,4-Diazepane Derivatives

The evidence highlights several 1,4-diazepane derivatives, though none with the exact 2,5-dimethyl substitution pattern. For example:

- 1-((1H-imidazol-4-yl)sulfonyl)-4-((2,5-dichlorophenyl)sulfonyl)-1,4-diazepane (CAS: 1903540-94-2) is a sulfonamide-functionalized diazepane used in medicinal chemistry. Its sulfonyl groups enhance polarity and binding affinity to biological targets, contrasting with the lipophilic methyl groups in 2,5-dimethyl-1,4-diazepane .

- Diazepam (7-chloro-1,3-dihydro-1-methyl-5-phenyl-2H-1,4-benzodiazepin-2-one), a benzodiazepine derivative, shares the 1,4-diazepine core but includes a fused benzene ring and pharmacologically active substituents (e.g., chloro, phenyl). Its anxiolytic activity arises from GABA receptor modulation, a feature unlikely in non-aromatic diazepanes like this compound .

Key Structural Differences:

| Compound | Core Structure | Substituents | Key Properties/Applications |

|---|---|---|---|

| This compound | 1,4-diazepane | 2-CH₃, 5-CH₃ | Hypothetical: Enhanced lipophilicity, potential ligand in coordination chemistry |

| Diazepam | 1,4-benzodiazepine | 7-Cl, 1-CH₃, 5-Ph | Anxiolytic drug, GABA receptor modulation |

| Sulfonamide diazepane | 1,4-diazepane | Sulfonyl groups | Medicinal chemistry (enzyme inhibition) |

Triazole-Based Analogues

Several 3,5-dimethyl-1,2,4-triazole derivatives (e.g., 3,5-dimethyl-1,2,4-triazole, 4-amino-3,5-dimethyl-1,2,4-triazole) are well-studied ligands in coordination chemistry. These form stable complexes with transition metals (Cu, Zn, Co) and exhibit antimicrobial activity . For instance:

- Cu-MOFs synthesized with 3,5-dimethyl-1,2,4-triazole ligands demonstrated superior antibacterial activity against S. aureus due to strong Cu–N coordination and electrostatic interactions with bacterial membranes .

- 4-Amino-3,5-dimethyl-1,2,4-triazole forms stable hemiaminals and trinuclear coordination compounds with Mn(II), Co(II), and Cu(II), highlighting its versatility as a bridging ligand .

Comparison with this compound:

- Electronic Effects : Triazoles (6π-electron aromatic systems) exhibit stronger π-bonding and electron-withdrawing effects compared to diazepanes, which lack aromaticity.

- Coordination Behavior : The larger ring size of diazepane (7-membered vs. 5-membered triazole) may allow for flexible binding modes but reduce thermodynamic stability in metal complexes.

Dithiane Derivatives

2,5-Dimethyl-2,5-dihydroxy-1,4-dithiane (CAS: 55704-78-4) is a sulfur-containing heterocycle with applications in organic synthesis. Its dimeric mercapto propanone structure enables redox reactivity, unlike the nitrogen-rich diazepane .

Key Functional Differences:

| Property | This compound | 2,5-Dimethyl-1,4-dithiane |

|---|---|---|

| Heteroatoms | N, N | S, S |

| Reactivity | Basic, ligand potential | Redox-active, thiol-related |

| Polarity | Moderate | High (due to –OH groups) |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.